3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
TMB is an aromatic amine that undergoes oxidation by the higher oxidation states of heme peroxidases (compounds I and II) thereby serving as a reducing co-substrate. One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound. This charge transfer complex absorbs at 652 nm (ε = 39,000). The completely oxidized form (diimine) absorbs at 450 nm (ε = 59,000) and is formed by two sequential one-electron oxidations of TMB. Thus the stoichiometry of oxidation is 0.5 mole charge transfer complex (λmax = 652 nm) or 1 mole of diimine (λmax = 450 nm) formed (or TMB oxidized) per mole of hydroperoxide reduced by the peroxidase.
Brand Name:
Vulcanchem
CAS No.:
207738-08-7
VCID:
VC21247001
InChI:
InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H
SMILES:
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl
Molecular Formula:
C16H22Cl2N2
Molecular Weight:
313.3 g/mol
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
CAS No.: 207738-08-7
Cat. No.: VC21247001
Molecular Formula: C16H22Cl2N2
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | TMB is an aromatic amine that undergoes oxidation by the higher oxidation states of heme peroxidases (compounds I and II) thereby serving as a reducing co-substrate. One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound. This charge transfer complex absorbs at 652 nm (ε = 39,000). The completely oxidized form (diimine) absorbs at 450 nm (ε = 59,000) and is formed by two sequential one-electron oxidations of TMB. Thus the stoichiometry of oxidation is 0.5 mole charge transfer complex (λmax = 652 nm) or 1 mole of diimine (λmax = 450 nm) formed (or TMB oxidized) per mole of hydroperoxide reduced by the peroxidase. |
|---|---|
| CAS No. | 207738-08-7 |
| Molecular Formula | C16H22Cl2N2 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H |
| Standard InChI Key | NYNRGZULARUZCC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl |
| Canonical SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator